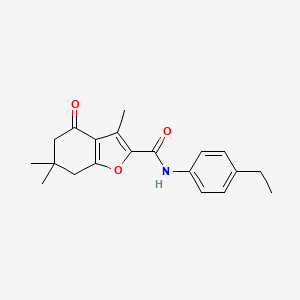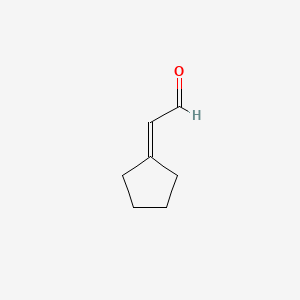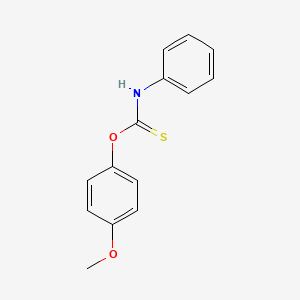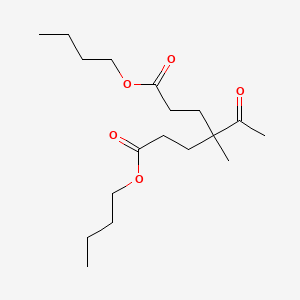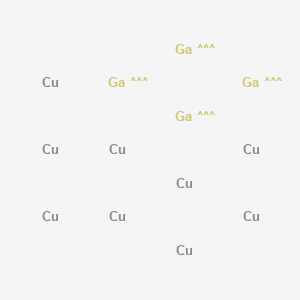
CID 78062128
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062128” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062128 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the use of specific catalysts and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
CID 78062128 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.
Scientific Research Applications
CID 78062128 has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Medicine: The compound could be investigated for its therapeutic potential or as a drug candidate.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of CID 78062128 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062128 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds might share similar chemical properties or biological activities .
Uniqueness
What sets this compound apart from similar compounds could be its unique chemical structure, specific reactivity, or particular biological activity. Comparative studies would highlight these differences and provide insights into its distinct characteristics.
Conclusion
This compound is a compound of significant interest due to its unique properties and potential applications across various scientific fields. Further research and development could unlock new uses and enhance our understanding of its mechanisms and effects.
Properties
Molecular Formula |
Cu9Ga4 |
|---|---|
Molecular Weight |
850.8 g/mol |
InChI |
InChI=1S/9Cu.4Ga |
InChI Key |
QCYPFOKRPSMOGV-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Ga].[Ga].[Ga].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


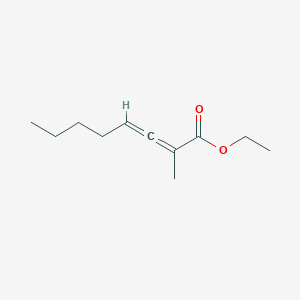
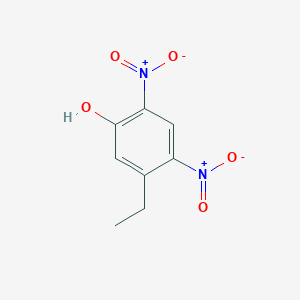

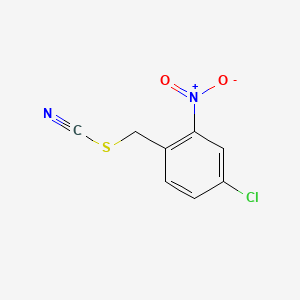
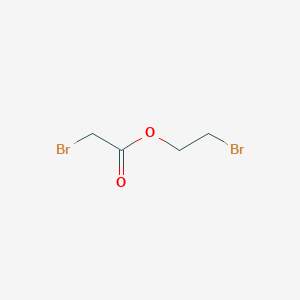
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
